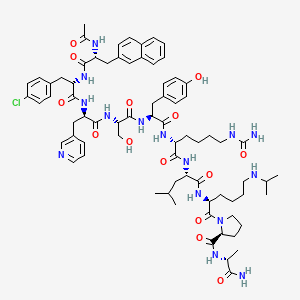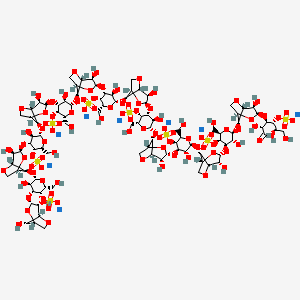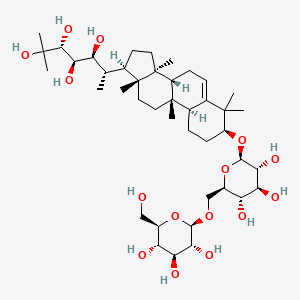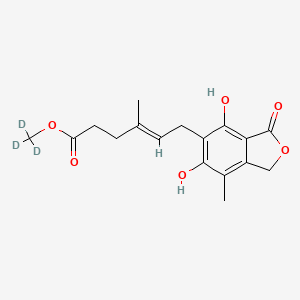
O-Desmethyl Mycophenolic Acid Methyl Ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is a stable isotope-labeled compound. It is a derivative of Mycophenolic Acid, an immunosuppressant medication used to prevent organ rejection following transplantation and to treat autoimmune diseases such as Crohn’s disease. The compound is characterized by the presence of three deuterium atoms, which makes it useful in various scientific research applications, particularly in metabolic studies and pharmacokinetics.
作用机制
Target of Action
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is an intermediate in the synthesis of Mycophenolic acid . Mycophenolic acid is a potent, selective and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides .
Mode of Action
The compound interacts with its target, IMPDH, and inhibits its activity. This results in a decrease in the synthesis of guanosine nucleotides
Biochemical Pathways
By inhibiting IMPDH, the compound affects the de novo pathway of guanosine nucleotide biosynthesis. This leads to a decrease in the proliferation of cells, particularly lymphocytes, which are heavily dependent on this pathway .
Result of Action
The inhibition of IMPDH and the subsequent decrease in guanosine nucleotide synthesis result in a reduction in the proliferation of cells, particularly lymphocytes . This makes Mycophenolic acid, and potentially this compound, useful in situations where immune response needs to be suppressed.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 typically involves the deuteration of O-Desmethyl Mycophenolic Acid Methyl EsterThis can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .
化学反应分析
Types of Reactions
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Mycophenolic Acid, such as alcohols, ketones, and substituted esters .
科学研究应用
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Mycophenolic Acid and its metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of Mycophenolic Acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mycophenolic Acid.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
相似化合物的比较
Similar Compounds
Mycophenolic Acid: The parent compound, used as an immunosuppressant.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, used to enhance bioavailability.
Mycophenolic Acid Methyl Ester: A derivative used in various research applications.
Uniqueness
O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies and pharmacokinetic analyses. This makes it a valuable tool in research settings where accurate quantification and tracing of metabolic pathways are essential.
属性
IUPAC Name |
trideuteriomethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-HZIIEIAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)O)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
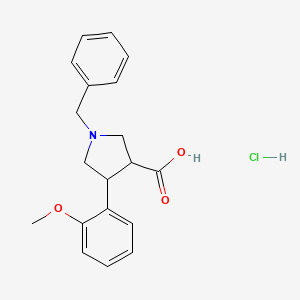

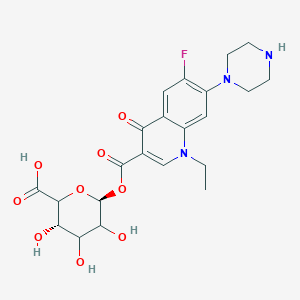
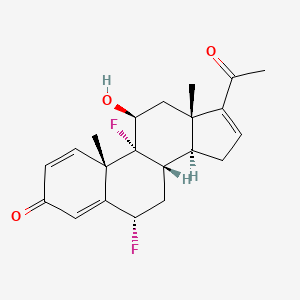
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
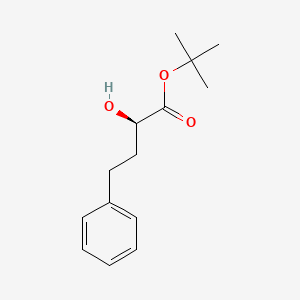
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)
![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)
